Cas no 76647-67-1 (Benzenebutanoic acid, b-amino-a-hydroxy-, (R*,S*)- (9CI))

Benzenebutanoic acid, b-amino-a-hydroxy-, (R*,S*)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Benzenebutanoic acid, b-amino-a-hydroxy-, (R*,S*)- (9CI)
- (2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID
- DL-threo-3-amino-2-hydroxy-4-phenylbutanoic acid
- syn-3-amino-2-hydroxy-4-phenylbutanoic acid
- (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid
- DTXSID50974964
- 76647-67-1
- A832362
- EN300-4254183
- AKOS006346210
- 59554-14-2
- 01B
- (2S,3R)-3-amino-2-hydroxy-4-phenyl-butanoic acid
- Q27447197
- AC-6924
- SCHEMBL2029167
- (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
- A917402
- CHEMBL70899
- (2S,3R)-3-Amino-2-hydroxy-4-phenyl-butyricacid
- CS-0162360
- MFCD00070368
- (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyricacid
- W18729
- DS-14364
-
- MDL: MFCD00070368
- Inchi: InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1
- InChI Key: LDSJMFGYNFIFRK-BDAKNGLRSA-N
- SMILES: C1=CC=C(C=C1)CC(C(C(=O)O)O)N
Computed Properties
- Exact Mass: 195.09000
- Monoisotopic Mass: 195.089543
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2
- Topological Polar Surface Area: 83.6
Experimental Properties
- Density: 1.285
- Boiling Point: 428.5 °C at 760 mmHg
- Flash Point: 213 °C
- Refractive Index: 1.595
- PSA: 83.55000
- LogP: 0.70220
Benzenebutanoic acid, b-amino-a-hydroxy-, (R*,S*)- (9CI) Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:Room temperature
Benzenebutanoic acid, b-amino-a-hydroxy-, (R*,S*)- (9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019124432-25g |
(2S,3r)-3-amino-2-hydroxy-4-phenyl-butyric acid |
76647-67-1 | 98% | 25g |
$400.00 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1133087-5g |
rel-(2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid |
76647-67-1 | 98% | 5g |
¥2025.00 | 2024-07-28 | |
Ambeed | A965838-5g |
(2S,3R)-3-amino-2-hydroxy-4-phenyl-butyric acid |
76647-67-1 | 98% | 5g |
$294.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1133087-1g |
rel-(2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid |
76647-67-1 | 98% | 1g |
¥674.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1133087-25g |
rel-(2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid |
76647-67-1 | 98% | 25g |
¥6501.00 | 2024-07-28 |
Benzenebutanoic acid, b-amino-a-hydroxy-, (R*,S*)- (9CI) Related Literature
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
Additional information on Benzenebutanoic acid, b-amino-a-hydroxy-, (R*,S*)- (9CI)
Benzenebutanoic acid, b-amino-a-hydroxy-, (R*,S*)- (9CI)
Benzenebutanoic acid, b-amino-a-hydroxy-, (R*,S*)- (9CI), also known by its CAS number 76647-67-1, is a biologically active compound with significant potential in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its unique structural features and promising bioactivity profiles. Recent studies have highlighted its role in various therapeutic areas, including neurodegenerative diseases, inflammation, and cancer.
The molecular structure of Benzenebutanoic acid, b-amino-a-hydroxy-, (R*,S*)- consists of a benzene ring attached to a butanoic acid moiety, with an amino group at the beta position and a hydroxyl group at the alpha position. This configuration imparts the molecule with chiral properties, as indicated by the (R*,S*) designation. The stereochemistry of this compound plays a crucial role in its pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for enantioselective drug design.
Recent research has focused on the bioavailability and metabolism of Benzenebutanoic acid, b-amino-a-hydroxy-, (R*,S*)-. Studies have demonstrated that this compound exhibits favorable absorption profiles in preclinical models, suggesting its potential for oral administration. Additionally, investigations into its metabolic pathways have revealed that it undergoes phase I and phase II metabolism, with primary metabolites showing reduced bioactivity compared to the parent compound.
The therapeutic potential of Benzenebutanoic acid, b-amino-a-hydroxy-, (R*,S*)- has been explored in several disease models. For instance, in neurodegenerative diseases such as Alzheimer's disease, this compound has shown promise as a modulator of amyloid-beta aggregation. Preclinical studies have demonstrated that it can inhibit the formation of amyloid-beta plaques in vitro and in vivo, potentially slowing disease progression.
Inflammation is another area where Benzenebutanoic acid, b-amino-a-hydroxy-, (R*,S*)- has shown therapeutic potential. Research indicates that this compound can suppress pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. These findings suggest its potential as an anti-inflammatory agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Cancer research has also explored the antiproliferative effects of Benzenebutanoic acid, b-amino-a-hydroxy-, (R*,S*)-. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. Mechanistic investigations have revealed that it activates caspase pathways and modulates mitochondrial function, leading to cell death.
The synthesis of Benzenebutanoic acid, b-amino-a-hydroxy-, (R*,S*)- has been optimized through advanced organic chemistry techniques. Recent advancements include the use of enantioselective catalysis to achieve high enantiomeric excess during synthesis. These methods not only improve yield but also ensure the production of high-quality material for preclinical testing.
Moreover, computational studies have been conducted to predict the binding affinity of Benzenebutanoic acid, b-amino-a-hydroxy-, (R*,S*)- to various protein targets. Molecular docking simulations have identified key residues involved in ligand binding, providing insights into its mechanism of action.
In conclusion, Benzenebutanoic acid, b-amino-a-hydroxy-, (R*,S*)- (9CI) is a versatile compound with diverse applications in drug discovery and development. Its unique structure, favorable pharmacokinetics, and promising bioactivity profiles make it a valuable asset in the pursuit of novel therapeutics across multiple therapeutic areas.
76647-67-1 (Benzenebutanoic acid, b-amino-a-hydroxy-, (R*,S*)- (9CI)) Related Products
- 1046079-35-9(5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride)
- 1806036-63-4(Methyl 2-(difluoromethyl)-5-methoxy-3-(trifluoromethyl)pyridine-4-carboxylate)
- 2365501-63-7(1,2-Dihydroxy-3-methyl-9H-carbazole; 1-Me ether)
- 1094394-71-4(4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine)
- 1154259-26-3((4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone)
- 2035021-47-5((2E)-3-(furan-2-yl)-N-({8-methoxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)prop-2-enamide)
- 2034527-85-8(N-benzhydryl-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide)
- 959750-80-2(4-amino-1H-Pyrrole-2-carboxylic acid 1,1-dimethylethyl ester)
- 1340183-98-3(1-(aminomethyl)-2-phenylcyclopropylmethanol)
- 2138167-71-0(4-Bromothiophene-3-sulfinic acid)
